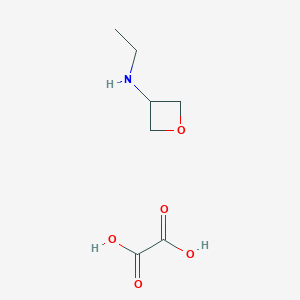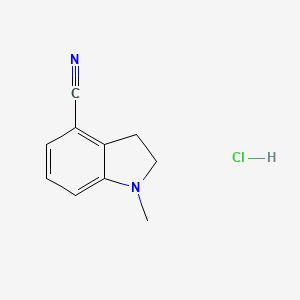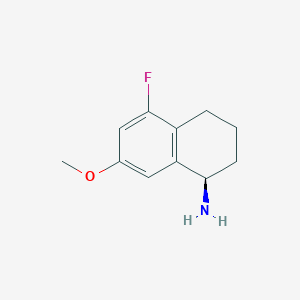
5-Fluoro-3-(trifluoromethyl)picolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3-(trifluoromethyl)picolinaldehyde is an organic compound belonging to the aldehyde family. It is characterized by the presence of both fluorine and trifluoromethyl groups attached to a pyridine ring. This compound is known for its colorless liquid form and pungent odor. It is soluble in water and has a molecular formula of C7H3F4NO .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-(trifluoromethyl)picolinaldehyde typically involves the introduction of fluorine and trifluoromethyl groups into a pyridine ring. One common method involves the use of fluoroalkyl alkynylimines with primary amines, leading to the formation of 4-amino-5-fluoropicolinates. These intermediates are then deprotected to yield picolinaldehyde derivatives.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of advanced catalytic systems and optimized reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-(trifluoromethyl)picolinaldehyde undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding acids or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions.
Major Products
The major products formed from these reactions include fluorinated pyridine derivatives, alcohols, and acids. These products are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
5-Fluoro-3-(trifluoromethyl)picolinaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the synthesis of various compounds, including pharmaceuticals and other organic molecules.
Medicine: Investigated for its potential in drug development and biomedical research.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-(trifluoromethyl)picolinaldehyde involves its reactivity with various functional groups. The presence of fluorine atoms enhances its electrophilic nature, making it highly reactive towards nucleophiles. This reactivity is exploited in protein-protein coupling and other biochemical applications. The compound’s ability to form stable conjugates with proteins is attributed to its interaction with free thiols and other nucleophilic sites.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(trifluoromethyl)picolinaldehyde: Similar in structure but with different positional isomers.
5-(Trifluoromethyl)picolinaldehyde: Lacks the fluorine atom at the 3-position.
3-Fluoro-5-(trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of an aldehyde
Uniqueness
5-Fluoro-3-(trifluoromethyl)picolinaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The combination of fluorine and trifluoromethyl groups enhances its electrophilicity and stability, making it valuable in various chemical and biological applications.
Properties
Molecular Formula |
C7H3F4NO |
|---|---|
Molecular Weight |
193.10 g/mol |
IUPAC Name |
5-fluoro-3-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H3F4NO/c8-4-1-5(7(9,10)11)6(3-13)12-2-4/h1-3H |
InChI Key |
LYPZLTYKRVUCOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


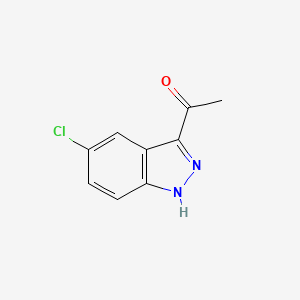

![1,7-Diazaspiro[4.4]nonane, 1-(1,3,4-oxadiazol-2-yl)-](/img/structure/B11904142.png)

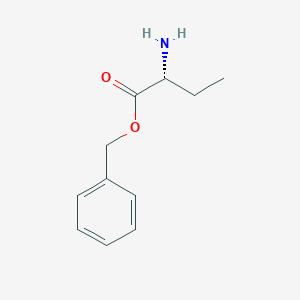


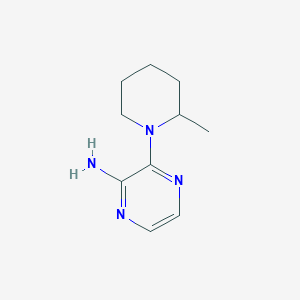
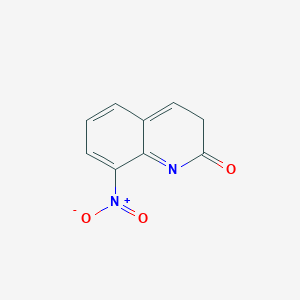
![4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11904176.png)
![5-(Aminomethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B11904180.png)
